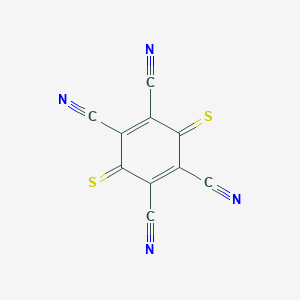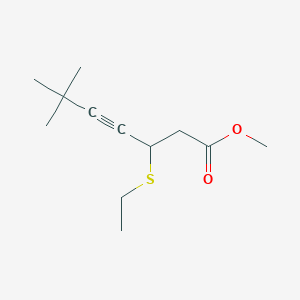
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is an organic compound that belongs to the class of esters It features a unique structure with an ethylsulfanyl group and a dimethylhept-4-ynoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate typically involves the reaction of a suitable alkyne with an ethylsulfanyl group. One common method is the alkylation of an alkyne with an ethylsulfanyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate depends on its specific application. In general, the compound may interact with molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ethylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets.
相似化合物的比较
Similar Compounds
- Methyl 3-(methylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(propylsulfanyl)-6,6-dimethylhept-4-ynoate
- Methyl 3-(butylsulfanyl)-6,6-dimethylhept-4-ynoate
Uniqueness
Methyl 3-(ethylsulfanyl)-6,6-dimethylhept-4-ynoate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the ethylsulfanyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
96183-66-3 |
|---|---|
分子式 |
C12H20O2S |
分子量 |
228.35 g/mol |
IUPAC 名称 |
methyl 3-ethylsulfanyl-6,6-dimethylhept-4-ynoate |
InChI |
InChI=1S/C12H20O2S/c1-6-15-10(9-11(13)14-5)7-8-12(2,3)4/h10H,6,9H2,1-5H3 |
InChI 键 |
OVYSWRDODPFYKF-UHFFFAOYSA-N |
规范 SMILES |
CCSC(CC(=O)OC)C#CC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
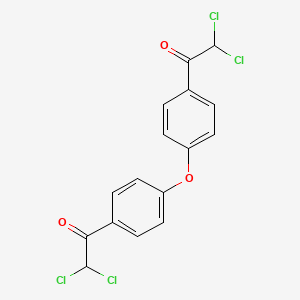
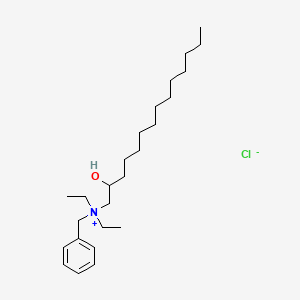
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
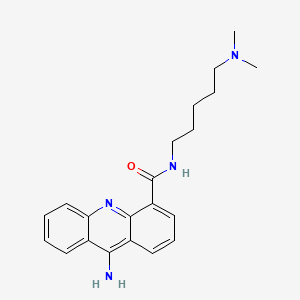
![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
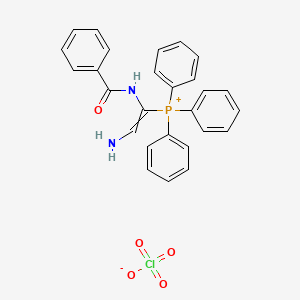
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
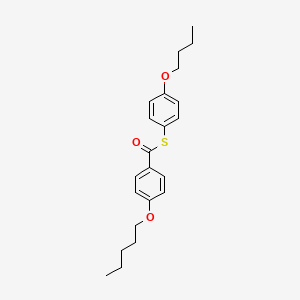
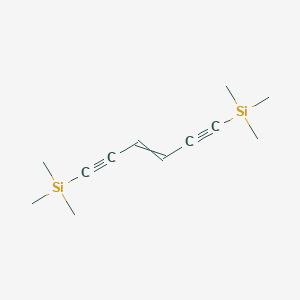
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
